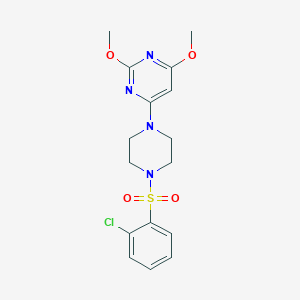

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWPHJFOFWTKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(2-chlorophenylsulfonyl)piperazine.

-

Coupling with Pyrimidine: : The next step involves the coupling of the piperazine intermediate with 2,6-dimethoxypyrimidine. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the pyrimidine ring, facilitated by a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that it may exhibit activity against several neurological disorders and types of cancer. The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity and lead to various biological effects.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that modifications to the piperazine and pyrimidine structures could enhance cytotoxicity against cancer cell lines. The sulfonamide moiety is believed to play a crucial role in this activity by influencing solubility and bioavailability .

Biological Research

Enzyme Interaction Studies

The compound is also utilized in biological studies to explore its interactions with various enzymes. For instance, it has been tested for its inhibitory effects on specific kinases involved in cancer progression. The results suggest that derivatives of this compound can selectively inhibit these enzymes, providing insights into their potential as targeted therapies .

Receptor Binding Studies

Additionally, the compound has been evaluated for its binding affinity to neurotransmitter receptors. Preliminary findings indicate that it may act as an antagonist at certain serotonin receptors, which could have implications for treating mood disorders .

Industrial Applications

Synthesis of Complex Organic Molecules

In the chemical industry, 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine serves as a building block for synthesizing other complex organic molecules. Its versatile functional groups allow for various transformations, making it valuable in the development of new materials and pharmaceutical intermediates .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders and cancer |

| Biological Research | Studies on enzyme interactions and receptor binding |

| Industrial Applications | Used as a building block in organic synthesis |

Mechanism of Action

The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- BJ13605 replaces chlorine with fluorine on the benzenesulfonyl group. Fluorine’s higher electronegativity may alter electronic interactions with target proteins, while its smaller atomic size could reduce steric hindrance .

Physicochemical Properties

- Lipophilicity: The 2-chlorophenyl group in the target compound increases logP compared to BJ13605 (fluorine substitution). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Metabolic Stability: Chlorine’s larger size and lower electronegativity vs. fluorine could slow oxidative metabolism but increase risk of off-target interactions.

Computational Docking Analysis

Using AutoDock4 (), receptor-flexible docking simulations suggest:

- The 2-chlorophenyl sulfonyl group in the target compound occupies hydrophobic pockets in enzyme active sites (e.g., kinases), with van der Waals interactions enhanced by chlorine’s polarizability .

- In contrast, the fluorine atom in BJ13605 may engage in weaker halogen bonding but reduce steric clashes in tighter binding pockets .

- The thienopyrimidine analog’s fused ring system likely alters binding orientation, while morpholine improves solubility but may limit deep pocket penetration .

Biological Activity

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 394.9 g/mol. The structure features a piperazine ring linked to a pyrimidine moiety, which is known to influence various biological activities.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Staphylococcus aureus | Weak to Moderate |

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer potential. For example, certain pyrazole derivatives have demonstrated inhibitory activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions with cellular targets are still under investigation but are believed to involve modulation of signaling pathways related to cell proliferation.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Studies have reported its effectiveness against acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea levels in the body, respectively . The IC50 values for these activities suggest promising therapeutic applications.

| Enzyme Target | IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | 0.63 ± 0.001 µM |

| Urease | Varies by derivative |

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial properties. Among these, compounds with the sulfonamide functionality exhibited significant activity against gram-positive bacteria . The findings suggest that structural modifications can enhance antibacterial efficacy.

- Anticancer Screening : Another investigation focused on the anticancer properties of related pyrimidine derivatives. Results indicated that several compounds induced apoptosis in cancer cell lines through the activation of caspases . This highlights the potential for developing new anticancer agents based on the pyrimidine scaffold.

- Enzyme Inhibition Studies : Research has shown that certain derivatives can inhibit urease effectively, which is crucial in managing conditions like kidney stones and urease-related infections . The binding interactions were further elucidated using molecular docking studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, and how can structural purity be validated?

- Methodology : The synthesis typically involves sequential nucleophilic substitution and sulfonylation reactions. For example, coupling 2,6-dimethoxypyrimidine with piperazine derivatives followed by sulfonylation with 2-chlorobenzenesulfonyl chloride. Structural validation requires nuclear magnetic resonance (NMR) for proton/carbon environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected within ±2 ppm error). Impurity profiling via HPLC-MS is critical, as residual intermediates like MM0464.14 (a piperazine-linked spirodecane dione) may persist .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodology : Solubility screening in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) is essential. Stability studies under varying pH (3–9) and temperatures (4°C to 37°C) should be conducted using UV-Vis spectroscopy to detect degradation products. For compounds with low aqueous solubility (common in sulfonamide derivatives), formulation with cyclodextrins or surfactants (e.g., Tween-80) is advised. Stability data should align with pharmacopeial standards for related sulfonamide-pyrimidine hybrids .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). For example, if antiproliferative activity conflicts, standardize assays using NCI-60 cell lines with controlled ATP-based viability readouts (e.g., CellTiter-Glo®). Cross-validate results with kinase profiling panels to rule off-target effects. Structural analogs like ABT-199 (a BCL-2 inhibitor) show that subtle substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity, necessitating structure-activity relationship (SAR) studies .

Q. How can researchers investigate the metabolic fate of this compound in preclinical models?

- Methodology : Use LC-MS/MS to identify metabolites in plasma/urine from rodent models. Key metabolic pathways include piperazine ring oxidation (yielding N-oxides) and demethylation of methoxy groups. Compare findings with databases like TMIC, which catalog metabolites such as 4-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione, a structurally related metabolite .

Q. What computational approaches predict binding modes of this compound with potential biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) against targets like BCL-2 or kinases, using crystal structures from the PDB (e.g., 6GL8 for BCL-2). Validate predictions with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Pharmacophore modeling should prioritize the sulfonyl-piperazine moiety for hydrogen bonding and the pyrimidine ring for π-π stacking .

Analytical and Mechanistic Challenges

Q. How can researchers address discrepancies in NMR data for structurally similar impurities?

- Methodology : For impurities like MM0991.04 (a chlorophenyl-cyclobutyl amine), use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. Compare with reference spectra from pharmacopeial monographs (e.g., USP PF 31(1)) for validated assignments. Contradictions in coupling constants may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .

Q. What in vitro assays best elucidate the compound’s mechanism of action in oncology research?

- Methodology : Prioritize apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) if BCL-2 inhibition is hypothesized. For kinase targets, use ATP-competitive ELISA or TR-FRET-based kinase activity assays . Cross-reference with patents describing sulfonamide-piperazine derivatives as kinase inhibitors (e.g., EP applications citing ABT-737 analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.